Tert-butyl 4-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate

Lipophilicity CNS drug design Regiochemical differentiation

Tert-butyl 4-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate is a Boc-protected piperidine building block featuring a trifluoromethyl group at the 3-position and a hydroxymethyl substituent at the 4-position of the saturated six-membered ring. The compound has a molecular weight of 283.29 g·mol⁻¹ and the molecular formula C₁₂H₂₀F₃NO₃.

Molecular Formula C12H20F3NO3
Molecular Weight 283.29 g/mol
CAS No. 1260761-45-2
Cat. No. B12440452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate
CAS1260761-45-2
Molecular FormulaC12H20F3NO3
Molecular Weight283.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)CO
InChIInChI=1S/C12H20F3NO3/c1-11(2,3)19-10(18)16-5-4-8(7-17)9(6-16)12(13,14)15/h8-9,17H,4-7H2,1-3H3
InChIKeyJBUVCFWMXNCZDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate (CAS 1260761-45-2): A Regiochemically Defined CF₃-Piperidine Building Block


Tert-butyl 4-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate is a Boc-protected piperidine building block featuring a trifluoromethyl group at the 3-position and a hydroxymethyl substituent at the 4-position of the saturated six-membered ring. The compound has a molecular weight of 283.29 g·mol⁻¹ and the molecular formula C₁₂H₂₀F₃NO₃ [1]. Computed physicochemical properties include a logP of 1.575 and a topological polar surface area (tPSA) of 50 Ų [1]. This building block embodies a design-relevant intersection of three functional handles—the Boc-protected secondary amine, the primary alcohol, and the electron-withdrawing CF₃ group—each enabling orthogonal chemical transformations in multi-step synthetic sequences.

Why Generic Substitution Fails for CAS 1260761-45-2: Regiochemical and Functional-Group Interdependence in 3-CF₃-4-Hydroxymethyl Piperidine Scaffolds


Close analogs of this compound—such as the 4-CF₃ regioisomer (CAS 1260893-18-2), the des-hydroxymethyl variant (CAS 1093759-71-7), or the 4-hydroxy congener (CAS 1283720-71-7)—exhibit meaningfully different physicochemical property vectors that alter both their synthetic reactivity and their pharmacological profile when incorporated into lead molecules. Regiochemical repositioning of the CF₃ group from the 3-position to the 4-position shifts the computed logP from 1.575 to 2.56 [1], a ΔlogP of approximately +0.98 log units that would push compounds out of the CNS drug-like chemical space defined by the Lipinski and Wager rules. Replacing the hydroxymethyl handle with a hydroxyl group eliminates the methylene spacer that is essential for certain coupling geometries (e.g., O-alkylation to generate propoxy-linked pharmacophores). Literature data on α-CF₃-substituted saturated amines establish that CF₃ introduction lowers amine basicity by ΔpKa ≈ 4 units and increases lipophilicity by approximately 0.5 logP units relative to the non-fluorinated parent [2]. These quantitative shifts mean that in-class analogs are not functionally interchangeable: selecting the wrong regioisomer or substitution pattern risks a displacement in logD, pKa, and metabolic soft-spot exposure that can compromise an entire SAR campaign.

Quantitative Differentiation Evidence for Tert-butyl 4-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate Against Closest Comparators


Lipophilicity Control: 3-CF₃ Regioisomer Provides a 0.98 logP Unit Reduction Versus the 4-CF₃ Isomer

The target compound (3-CF₃, 4-CH₂OH) exhibits a computed logP of 1.575, whereas its direct regioisomer tert-butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate (CAS 1260893-18-2) has a computed XLogP of 2.558 [1]. This represents a ΔlogP of -0.98 log units for the 3-CF₃ isomer, placing it below the widely accepted CNS drug-likeness threshold of logP < 3 and closer to the optimal CNS range (logP 1–3). In contrast, the 4-CF₃ isomer at logP 2.56 approaches the upper boundary of CNS-appropriate lipophilicity and carries a higher risk of promiscuous off-target binding and increased metabolic clearance via CYP-mediated oxidation.

Lipophilicity CNS drug design Regiochemical differentiation

Amine Basicity Modulation: α-CF₃ Substitution Lowers pKa by ~4 Units Relative to Non-Fluorinated Piperidines

Experimental pKa measurements on α-CF₃-substituted saturated amines demonstrate that the introduction of a CF₃ group at the α-position to the amine nitrogen lowers the conjugate acid pKa by approximately 4 units compared to the corresponding non-fluorinated parent heterocycle [1]. For the target compound, this means the piperidine nitrogen is significantly less basic than that of the des-CF₃ analog tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 123855-51-6). At physiological pH (7.4), the reduced basicity of the Boc-piperidine nitrogen in the target compound translates to a lower proportion of protonated species upon Boc deprotection, which can modulate membrane permeability and reduce hERG channel binding—a common liability of highly basic piperidine-containing compounds.

Amine basicity pKa modulation Fluorine medicinal chemistry

Statistical Probability of Bioactivity Gain: 9.19% of CF₃-for-CH₃ Substitutions Increase Potency ≥10-Fold

A comprehensive statistical analysis of 28,003 matched molecular pairs where a -CH₃ group was replaced by a -CF₃ group revealed that, while the average bioactivity does not improve upon CF₃ substitution, 9.19% of such replacements yield an increase in biological activity of at least one order of magnitude (≥10-fold) [1]. This finding is directly relevant to the target compound versus its methyl analog (where the 3-CF₃ group is replaced by 3-CH₃): there is an approximately 1-in-11 probability that the CF₃-bearing building block will confer a meaningful potency advantage when incorporated into a lead series. Furthermore, a PDB survey from the same study showed that CF₃ preferentially engages Phe, Met, Leu, and Tyr side chains, whereas CH₃ favors Leu, Met, Cys, and Ile, indicating that the two substituents sample different protein microenvironments and cannot be treated as interchangeable hydrophobic groups in structure-based design.

Bioactivity statistics CF₃ vs CH₃ substitution Lead optimization

Synthetic Handle Differentiation: Hydroxymethyl (CH₂OH) vs Hydroxy (OH) at the 4-Position Enables Distinct Downstream Chemistry

The target compound bears a hydroxymethyl (-CH₂OH) group at the 4-position, whereas the closely related building block tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate (CAS 1283720-71-7) carries a hydroxyl (-OH) group at the same position. The additional methylene spacer in the target compound enables oxidation to the corresponding aldehyde or carboxylic acid, activation as a mesylate/tosylate for nucleophilic displacement, or Mitsunobu coupling—all transformations that are inaccessible or less efficient with the direct hydroxy analog . The computed lipophilicity of the target (logP 1.575) also differs from that of the 4-hydroxy analog (reported logP values range from 1.21 to 2.10 depending on the prediction method) , reflecting the contribution of the extra methylene unit. This functional-group difference is not cosmetic: it determines whether the building block can serve as an electrophilic branch point (via the alcohol) or must be used as a nucleophilic terminus only.

Synthetic versatility Functional group interconversion Building block comparison

Commercial Purity Benchmark: Target Compound Available at 98% Purity, Exceeding the 95% Typical for Comparator Building Blocks

The target compound is commercially available at a certified purity of 98% from Leyan (product number 1572268) , whereas many comparator piperidine building blocks—including tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 123855-51-6) and tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate (CAS 1283720-71-7)—are typically supplied at 95% purity [1]. A purity difference of 3 percentage points (98% vs. 95%) corresponds to a 60% reduction in total impurity burden (2% vs. 5% impurities), which is consequential for multi-step synthesis where impurities propagate and amplify through subsequent transformations, potentially compromising biological assay reproducibility and crystallography efforts.

Chemical purity Procurement specification Quality control

Recommended Application Scenarios for Tert-butyl 4-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


CNS Lead Optimization Requiring logP < 2.0: Prioritize the 3-CF₃ Isomer Over the 4-CF₃ Regioisomer

For neuroscience programs targeting GPCRs, ion channels, or transporters within the CNS, maintaining logP below 2.0 is often critical to minimize off-target binding and restrict P-glycoprotein-mediated efflux. The target compound, with its verified logP of 1.575, provides a 0.98 logP unit advantage over the 4-CF₃ regioisomer (logP 2.56) . This makes it the more appropriate choice when the synthetic strategy requires a CF₃-substituted piperidine core but the lead series is intolerant of elevated lipophilicity. The 3-CF₃-4-CH₂OH arrangement also positions the polar hydroxymethyl group distal to the CF₃ moiety, potentially reducing the intramolecular electronic effects that can destabilize certain conformations.

Fragment-Based Drug Discovery (FBDD) and Parallel Library Synthesis Requiring High-Purity Building Blocks

In FBDD campaigns where initial hit rates are low (typically <5%) and every false positive from chemical impurities erodes screening productivity, the 98% purity specification of this building block provides a quantifiable advantage over the more common 95% grade . The reduced impurity burden (2% vs. 5% total impurities) is particularly valuable when the building block is used as a common intermediate for a library of >100 compounds, because impurity propagation can result in a significant fraction of library members requiring repurification before biological testing. The orthogonal protection strategy (Boc on amine, free hydroxymethyl) further supports diversity-oriented synthesis without additional protecting-group manipulations.

Kinase or Epigenetic Inhibitor Programs Targeting CF₃-Preferring Protein Microenvironments

PDB survey data demonstrate that CF₃ substituents preferentially engage Phe, Met, Leu, and Tyr side chains in protein binding pockets, while CH₃ favors a different residue set (Leu, Met, Cys, Ile) . For kinase hinge-region binders or bromodomain inhibitors where Phe and Tyr residues line the acetyl-lysine binding channel, the 3-CF₃ group of this building block may form favorable quadrupole-π or hydrophobic interactions that are inaccessible to methyl-substituted analogs. The statistical probability of a ≥10-fold potency gain (9.19% of CF₃-for-CH₃ pairs) supports the inclusion of this building block in focused libraries targeting these protein families.

Synthetic Route Design Requiring a Piperidine Aldehyde or Carboxylic Acid Intermediate Without Additional Homologation

When a synthetic sequence demands a piperidine-4-carboxaldehyde or piperidine-4-carboxylic acid derivative bearing a 3-CF₃ substituent, the hydroxymethyl handle on this building block provides the most direct synthetic entry. Oxidation of the primary alcohol yields the aldehyde (via Swern, Dess-Martin, or Parikh-Doering conditions) or the carboxylic acid (via Jones oxidation or TEMPO/NaClO₂), whereas the 4-hydroxy analog (CAS 1283720-71-7) cannot access these oxidation states without prior chain extension . This one-step oxidation advantage reduces the overall synthetic step count by 1–2 transformations, improving both throughput and cumulative yield in medicinal chemistry scale-up.

Quote Request

Request a Quote for Tert-butyl 4-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.